molecular formula C7H15F2N B13507997 6,6-Difluoro-2-methylhexan-3-amine

6,6-Difluoro-2-methylhexan-3-amine

Cat. No.: B13507997
M. Wt: 151.20 g/mol
InChI Key: NUWQNPUZNCEYCV-UHFFFAOYSA-N
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Description

6,6-Difluoro-2-methylhexan-3-amine is an organic compound with the molecular formula C7H15F2N. It is a liquid at room temperature and has a molecular weight of 151.2 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the sixth carbon and a methyl group attached to the second carbon of the hexane chain, with an amine group at the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-2-methylhexan-3-amine typically involves the fluorination of a precursor compound. One common method is the reaction of 2-methylhexan-3-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-2-methylhexan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6-Difluoro-2-methylhexan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-2-methylhexan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards its target. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Difluoro-2-methylhexan-3-amine is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Properties

Molecular Formula

C7H15F2N

Molecular Weight

151.20 g/mol

IUPAC Name

6,6-difluoro-2-methylhexan-3-amine

InChI

InChI=1S/C7H15F2N/c1-5(2)6(10)3-4-7(8)9/h5-7H,3-4,10H2,1-2H3

InChI Key

NUWQNPUZNCEYCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(F)F)N

Origin of Product

United States

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